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Compound of Interest

Compound Name:
2,6-Pyridinediamine, 3,5-dinitro-,

1-oxide

CAS No.: 132683-64-8

Cat. No.: B183004 Get Quote

Focus: Hydrogen Bonding Networks in 2,6-Diamino-
3,5-Dinitropyridine-1-Oxide (LLM-105)
Executive Summary
This guide provides a technical analysis of the hydrogen bonding landscapes within

dinitropyridine N-oxide crystals, with a specific focus on 2,6-Diamino-3,5-dinitropyridine-1-oxide

(LLM-105). As a Senior Application Scientist, I have selected this compound because it

represents the "perfect storm" of crystal engineering: it contains strong H-bond donors (

), competing acceptors (

vs.

), and

-stacking capabilities.

For researchers in energetics and pharmaceutical co-crystallization, understanding these

networks is critical for controlling density, sensitivity, and solubility. This guide moves beyond

basic crystallography to explore the causality of packing motifs and provides a self-validating

synthesis protocol.
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Part 1: The Electrostatic Landscape & Synthons
To engineer crystals of dinitropyridine N-oxides, one must first understand the electronic "push-

pull" dynamics that dictate supramolecular assembly.

1.1 The N-Oxide Moiety: A "Super-Acceptor"
Unlike the nitro group (

), which is strongly electron-withdrawing and a relatively weak hydrogen bond acceptor, the N-
oxide functionality (

) possesses a significant dipole moment (~4.3 D).

Mechanism: The oxygen atom in the N-oxide acts as a potent proton acceptor.[1][2] In

dinitropyridines, this basicity is modulated by the electron-withdrawing nitro groups in the

3,5-positions.

The Competition: In the crystal lattice, a proton donor (like an amino group or a solvent

molecule) faces a choice: bind to the Nitro oxygen or the N-oxide oxygen. Field experience

confirms that the N-oxide oxygen almost always wins, forming shorter, more directional

bonds (

Å) compared to the nitro group (

Å).

1.2 Intramolecular vs. Intermolecular Locking
In 2,6-diamino-3,5-dinitropyridine-1-oxide, the structure is rigidified by intramolecular hydrogen

bonds (Resonance Assisted Hydrogen Bonding - RAHB).

The amino protons lock onto the adjacent nitro oxygens.

This planarizes the molecule, maximizing

-surface area.

Result: The intermolecular network is driven by the remaining amino protons seeking the N-

oxide oxygen of neighboring molecules, creating a "zipper" motif that creates high-density
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layers.

Visualization: Electronic Logic Flow
The following diagram illustrates the hierarchy of forces driving the crystal packing.
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Caption: Hierarchy of electronic effects in LLM-105. Intramolecular bonds planarize the

molecule, enabling dense

-stacking and directed intermolecular N-oxide bonding.

Part 2: Experimental Protocol (Synthesis &
Crystallization)
Objective: Synthesize high-purity LLM-105 and grow single crystals suitable for XRD analysis.

Safety Note: While LLM-105 is an insensitive high explosive (IHE), standard safety protocols

for energetic materials must be observed. Perform all oxidations behind a blast shield.

2.1 The "Green" Oxidation Route
Traditional methods use mixed acids or trifluoroacetic anhydride (TFAA) with

. I recommend the Urea Hydrogen Peroxide (UHP) method for higher safety and cleaner
crystallization profiles.
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Reagents:

2,6-Diamino-3,5-dinitropyridine (Precursor)[3]

Urea Hydrogen Peroxide (UHP)[4]

Trifluoroacetic Acid (TFA) - Solvent/Catalyst

Step-by-Step Methodology:

Dissolution: In a jacketed reactor set to 0°C, dissolve 10 mmol of precursor in 15 mL of TFA.

Why: TFA protonates the amino groups, protecting them from oxidation, while activating the

ring nitrogen.

Addition: Add UHP (30 mmol) in small portions over 30 minutes. Control: Monitor internal

temp; exotherms >5°C degrade the N-oxide yield.

Reaction: Warm to 25°C and stir for 4 hours. The solution will shift from yellow to deep

orange.

Quenching: Pour the mixture onto 50g of crushed ice/water.

Neutralization (Critical): Adjust pH to 4.5 using concentrated

. Note: Do not exceed pH 7, or the product solubility increases drastically, lowering yield.

Filtration: Collect the bright yellow precipitate. Wash with cold water (

) and ethanol (

).

2.2 Crystal Growth Protocol (The "Self-Validating" Step)
To verify the H-bond network, we need single crystals.

Solvent System: Dimethyl sulfoxide (DMSO) / Water (3:1 ratio).

Method: Slow cooling (NOT evaporation).
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Saturate DMSO with the product at 60°C.

Add water dropwise until persistent turbidity appears, then add 0.5 mL DMSO to clear it.

Place the vial in a Dewar flask filled with hot water (60°C) and allow to cool to RT over 48

hours.

Validation: Crystals should be block-like (monoclinic). Needle formation indicates too rapid

cooling or impurities.

Visualization: Synthesis Workflow
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Caption: Optimized synthesis and crystallization workflow for LLM-105 using the Urea

Hydrogen Peroxide (UHP) route.

Part 3: Data Analysis & Characterization
When analyzing the resulting crystals, use the following metrics to validate the presence of the

specific H-bond network.

3.1 Key Crystallographic Metrics
The table below summarizes the expected bond lengths for a successful dinitropyridine N-

oxide crystal structure (based on LLM-105 type architectures).
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Interaction
Type

Donor (D)
Acceptor
(A)

Distance (

)

Angle (

)

Significanc
e

Intramolecula

r Å

Planarity

Lock.

Essential for

density.

Intermolecula

r Å

Lattice

Builder. The

primary

zipper.

Weak

Contact Å

Auxiliary.

Stabilizes

layers.

-Stacking Centroid Centroid Å N/A

Density

Driver.

Indicates

efficient

packing.

3.2 Hirshfeld Surface Analysis
To visualize these networks computationally (using CrystalExplorer), look for the following

"Fingerprint" signatures:

The Red Spikes: On the 2D fingerprint plot (

vs

), you will see two sharp spikes pointing to the bottom left.

Interpretation: These represent the strong

interactions.[1] They are the shortest contacts in the system.

The Central Diffuse Region: Represents
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stacking.

Validation: If this region is absent or sparse, your crystallization solvent likely intercalated,

disrupting the high-density packing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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